Acid Red 289

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

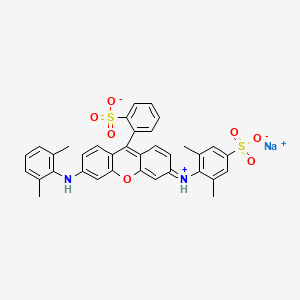

Acid Red 289, also referred to as C.I. Acid Red 289, is an artificial dye belonging to the azo dye family . It finds diverse applications, with its primary utilization in the textile industry, serving as a dye for fabric coloring . Furthermore, Acid Red 289 plays a role as an artificial food coloring agent within the food industry, while also being applicable in various scientific fields .

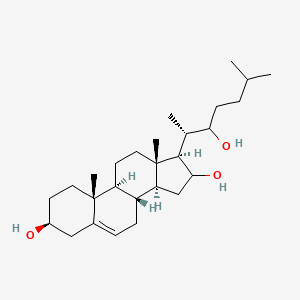

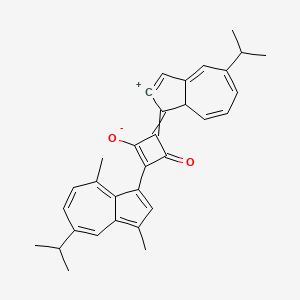

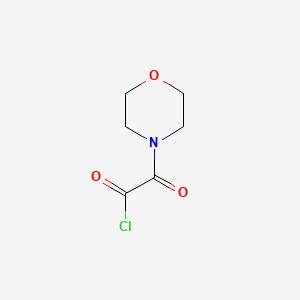

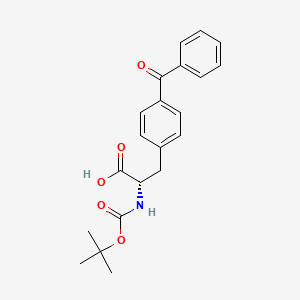

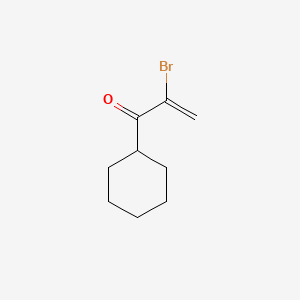

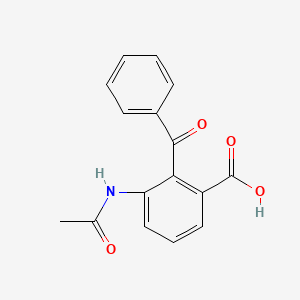

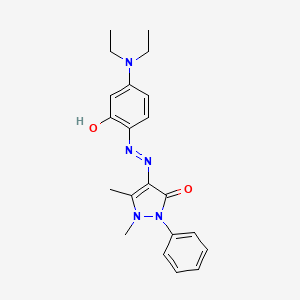

Molecular Structure Analysis

The molecular formula of Acid Red 289 is C35H29N2NaO7S2 . The InChI representation of its structure is InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-12-14-27-30(18-24)44-31-19-25(37-35-22(3)16-26(17-23(35)4)45(38,39)40)13-15-28(31)33(27)29-10-5-6-11-32(29)46(41,42)43;/h5-19,36H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 .

Physical And Chemical Properties Analysis

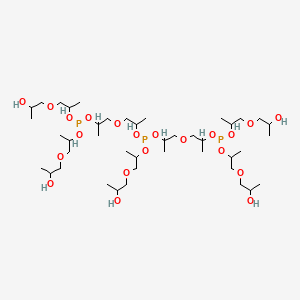

Acid Red 289 is a solid at 20°C . It appears as a dark red to brown powder or crystal . It has a molecular weight of 676.73 g/mol . It is soluble in water, with a solubility of 100 g/l at 30°C . Its maximum absorption wavelength is between 525.0 to 529.0nm in water .

Applications De Recherche Scientifique

Degradation Methods : Acid Red dyes like Acid Red 274 are degraded using subcritical water conditions and hydrogen peroxide, achieving up to 80% mineralization. This process was optimized using response surface methodology (Kayan & Gözmen, 2012).

Soil Acidification and Manure : Studies on red soil in China show that chemical nitrogen fertilization leads to soil acidification, while manure application can prevent this process, suggesting implications for Acid Red dye usage in agriculture (Cai et al., 2015).

Bioleaching of Rare Earth Elements : Penicillium tricolor was used to bioleach rare earth and radioactive elements from red mud, indicating potential applications in mining and environmental remediation (Qu & Lian, 2013).

Adsorption Techniques : Novel adsorbents have been optimized for the removal of Acid Red dyes from aqueous solutions, contributing to wastewater treatment technologies (Ravikumar et al., 2007).

Mineralization and Photooxidative Degradation : The mineralization of Acid Red dyes using UV radiation in the presence of hydrogen peroxide has been studied, with implications for water purification and environmental protection (Daneshvar et al., 2005).

Sonolysis and Photocatalysis : The combined use of sonolysis and photocatalysis for the degradation of Acid Red dyes, like Acid Red 88, shows improved efficiency, offering advanced solutions for dye degradation in industrial wastewater (Madhavan et al., 2010).

Mécanisme D'action

Target of Action

The primary target of Acid Red 289 is the molecule it binds to for visualization . The compound has a broad range of targets, depending on its application. In scientific research, its targets can include proteins, DNA, and other molecules within cells .

Mode of Action

Acid Red 289 operates by binding to its target molecule and subsequently emitting light upon excitation by a specific wavelength . This emitted light is then captured and used for visualizing the target molecule .

Biochemical Pathways

It can also facilitate studies on gene expression and serve as a tool for identifying biomarkers .

Pharmacokinetics

Given its solubility in water , it can be inferred that the compound may have good bioavailability

Result of Action

The result of Acid Red 289’s action is the visualization of its target molecule . By emitting light upon excitation, it allows for the detection and study of various molecules within cells .

Propriétés

IUPAC Name |

sodium;4-[6-(2,6-dimethylanilino)-9-(2-sulfonatophenyl)xanthen-3-ylidene]azaniumyl-3,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-12-14-27-30(18-24)44-31-19-25(37-35-22(3)16-26(17-23(35)4)45(38,39)40)13-15-28(31)33(27)29-10-5-6-11-32(29)46(41,42)43;/h5-19,36H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJTXNQNKLNYDE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29N2NaO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid Red 289 | |

Q & A

Q1: What are the lightfastness properties of Acid Red 289 and how do they compare to other dyes used in inkjet printing?

A1: Acid Red 289, a rhodanine-type dye, exhibits lower lightfastness compared to azo dyes and copper phthalocyanines. [] This means that inks containing Acid Red 289 are more prone to fading when exposed to light. Research has shown that light exposure can cause a shift in the chromoticity coordinates of Acid Red 289 towards the achromatic region, indicating fading. [] In contrast, copper phthalocyanines, often used in cyan inks, demonstrate good light resistance due to their macrocyclic metal complex structure. []

Q2: Does the presence of Acid Red 289 in printing ink affect the paper strength during aging?

A2: Yes, inkjet inks containing Acid Red 289 can impact paper strength during both thermal and light-induced aging. [] Studies indicate that inkjet printing, in general, can reduce paper strength, with the extent of reduction depending on factors like paper quality, printer type, and ink composition. [] Light-induced aging, in particular, leads to significant strength losses in papers printed with inks containing Acid Red 289. [] This degradation is attributed to the interaction between light and the dye molecules, resulting in their partial decomposition. []

Q3: What is the composition of the red printing ink specifically designed for wash label printing, and what are its advantages?

A3: The red printing ink formulated for wash label printing comprises several components, including 0.8% C.I. Acid Red 52, 0.7% C.I. Acid Red 289, 16-19% diethylene glycol, 6-9% triethylene glycol monobutyl ether, 0.4-0.5% surfactant, and the remaining percentage being deionized water. [] This specific formulation results in high-quality printing on wash labels, minimizing issues like bleeding and burring. [] Moreover, the printed patterns exhibit good fastness to rubbing and possess a certain degree of lightfastness. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)

![Decahydro-1H-cyclopenta[B]indolizine](/img/structure/B576990.png)